molecular formula C17H19N3OS B1263637 Nelonicline CAS No. 1026687-03-5

Nelonicline

Numéro de catalogue: B1263637
Numéro CAS: 1026687-03-5
Poids moléculaire: 313.4 g/mol
Clé InChI: QZDCYUCETTWCMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l’ABT-126 implique plusieurs étapes. L’une des principales voies de synthèse comprend la réaction d’un composé bromo-phényl-thiadiazol-2-yloxy avec un dérivé aza-tricyclo-décane. La réaction est généralement réalisée dans du méthanol avec l’aide d’un catalyseur de palladium sur carbone sous exposition au tritium gazeux . Les méthodes de production industrielle de l’ABT-126 ne sont pas largement documentées, mais la synthèse en laboratoire fournit une base pour l’extension du processus.

Analyse Des Réactions Chimiques

L’ABT-126 subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Applications De Recherche Scientifique

Alzheimer's Disease

Nelonicline was developed as a potential treatment for cognitive deficits in Alzheimer's disease. Several clinical trials have been conducted to evaluate its efficacy:

  • Phase 2 Studies : In 2009, a Phase 2 study assessed the efficacy of this compound in 274 subjects with mild-to-moderate Alzheimer's disease. The study compared doses ranging from 5 to 25 mg against placebo and donepezil. While the drug was well tolerated, results indicated insufficient efficacy to warrant further development at higher doses .
  • Subsequent Trials : AbbVie initiated two additional Phase 2b trials with 400 patients each, testing this compound combined with acetylcholinesterase inhibitors (AChEIs) versus placebo and as a monotherapy. Both trials were terminated due to lack of demonstrated efficacy .

Schizophrenia

This compound has also been investigated for its potential benefits in treating cognitive deficits associated with schizophrenia:

  • Cognitive Impairment : A long-term extension study aimed at evaluating the safety and tolerability of this compound in subjects with cognitive impairment associated with schizophrenia was conducted. The results indicated that while this compound was generally safe, it did not demonstrate significant improvements in cognitive function compared to placebo .

Summary of Clinical Trials

Trial ID Condition Phase Participants Outcome Status
NCT01678755Alzheimer's DiseasePhase 2274Insufficient efficacy; well toleratedTerminated
NCT01690195Cognitive Impairment (Schizophrenia)Phase 2Not specifiedSafety and tolerability evaluated; no significant improvementTerminated
NCT01834638Long-term Safety (AD)Phase 2Not specifiedEvaluated safety in combination with AChEIsTerminated

Case Study: Efficacy in Alzheimer's Disease

Case Study: Cognitive Deficits in Schizophrenia

Another study focused on patients with schizophrenia assessed the cognitive effects of this compound over an extended period. Although it was hypothesized that modulation of α7 nAChR would lead to improved cognition, results indicated no substantial enhancement compared to control groups, highlighting the challenges in treating cognitive deficits within this population .

Mécanisme D'action

L’ABT-126 exerce ses effets en se liant sélectivement aux récepteurs nicotiniques de l’acétylcholine alpha-7 et en les activant. Cette activation améliore la transmission cholinergique, qui est cruciale pour les fonctions cognitives. La forte affinité du composé pour ces récepteurs lui permet de moduler efficacement l’activité neuronale, ce qui pourrait améliorer les déficits cognitifs associés à diverses affections neurologiques .

Comparaison Avec Des Composés Similaires

L’ABT-126 est unique par sa forte sélectivité et sa puissance pour les récepteurs nicotiniques de l’acétylcholine alpha-7. Parmi les composés similaires, on peut citer :

    ABT-594 : Un autre agoniste des récepteurs nicotiniques de l’acétylcholine avec une sélectivité différente des sous-types de récepteurs.

    GTS-21 : Un agoniste partiel des récepteurs nicotiniques de l’acétylcholine alpha-7, utilisé dans des contextes de recherche similaires.

    DMXB-A :

L’ABT-126 se distingue par sa forte affinité et sa sélectivité, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Nelonicline, also known as ABT-126, is a selective allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It was primarily developed for the treatment of cognitive deficits associated with Alzheimer's disease (AD) and schizophrenia. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and implications for cognitive enhancement.

This compound targets the α7 nAChR, which plays a critical role in cognitive functions such as learning and memory. Activation of this receptor has been linked to several neuroprotective effects:

  • Cholinergic Pathway Stimulation : By enhancing cholinergic signaling, this compound may improve synaptic plasticity and cognitive function. The α7 nAChR is involved in regulating neurotransmitter release and modulating synaptic transmission, particularly in the hippocampus and prefrontal cortex .
  • Anti-inflammatory Effects : Activation of α7 nAChRs can reduce neuroinflammation, which is significant in neurodegenerative diseases like AD. Studies have shown that nicotine can inhibit the release of pro-inflammatory cytokines from microglia, thereby providing a neuroprotective effect against inflammatory damage .
  • Interaction with Amyloid-beta : Research indicates that this compound may mitigate the detrimental effects of amyloid-beta peptides, which are implicated in AD pathology. The interaction between amyloid-beta and nAChRs suggests a complex role in both promoting cognitive function and contributing to neurodegeneration at elevated levels .

Efficacy in Alzheimer's Disease

This compound has undergone various clinical trials aimed at assessing its efficacy in improving cognitive function among patients with mild to moderate AD. Notable studies include:

  • Phase 2 Trials : A study conducted in 2009 evaluated this compound's safety and efficacy in 274 participants with AD. While results indicated some improvement in cognitive measures, the overall effect was modest and complicated by adverse events such as gastrointestinal issues .
  • Cognitive Assessments : The efficacy was measured using various cognitive scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). Although some trials reported improvements, others showed no significant difference compared to placebo groups .

Efficacy in Schizophrenia

In addition to AD, this compound has been explored for cognitive impairment associated with schizophrenia:

  • Cognitive Impairment Studies : A double-blind extension study assessed its effects on cognitive function in schizophrenia patients. Results showed no significant improvement in neurocognitive scores compared to placebo, although trends suggested potential benefits at higher doses for negative symptoms .

Case Studies

Several case studies have highlighted individual responses to this compound treatment:

  • Case Study Overview : One patient reported improvements in auditory learning and memory after being placed on a regimen including this compound alongside other cognitive training interventions. This suggests that while individual responses may vary, multimodal approaches could enhance therapeutic outcomes .

Safety Profile

The safety profile of this compound appears comparable to placebo across various studies. Common adverse effects include:

  • Gastrointestinal disturbances (e.g., constipation)
  • Mild to moderate headaches
  • No severe adverse events were reported during trials .

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

IdentifierInterventionPhaseDurationStatusPrimary Outcome
NCT01834638ABT-126Phase 2CompletedCompletedCognitive function improvement
NCT01678755ABT-126Phase 2CompletedCompletedSafety and tolerability
NCT02720445Nicotine Transdermal PatchPhase 2OngoingRecruitingCognitive performance

Propriétés

Numéro CAS

1026687-03-5

Formule moléculaire

C17H19N3OS

Poids moléculaire

313.4 g/mol

Nom IUPAC

2-(1-azatricyclo[3.3.1.13,7]decan-4-yloxy)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C17H19N3OS/c1-2-4-12(5-3-1)16-18-19-17(22-16)21-15-13-6-11-7-14(15)10-20(8-11)9-13/h1-5,11,13-15H,6-10H2

Clé InChI

QZDCYUCETTWCMO-UHFFFAOYSA-N

SMILES

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

SMILES canonique

C1C2CC3CN(C2)CC1C3OC4=NN=C(S4)C5=CC=CC=C5

Synonymes

4-(5-phenyl-1, 3, 4-thiadiazol-2-yloxy)-1-azatricyclo(3.3.1.13, 7)decane
ABT-126

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.